Tert-butyl-[[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane
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Overview
Description
Tert-butyl-[[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a dimethylsilane group, and an octahydroindenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-[[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of imidazole . The reaction is carried out in methylene chloride under anhydrous conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl-[[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the tert-butyl or dimethylsilane groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, tert-butyl(dimethyl)silyl chloride for protection, and various oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled temperatures and anhydrous conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
Tert-butyl-[[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl-[[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, or as a protecting group, stabilizing reactive intermediates in organic synthesis. The exact pathways and molecular targets depend on the specific application and the chemical environment .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl(dimethyl)silyl chloride: Used as a protecting group in organic synthesis.
Tert-butyl(dimethyl)silyl ether: A related compound with similar protecting group properties.
Tert-butyl(dimethyl)silyl fluoride: Another derivative used in organic synthesis.
Uniqueness
Tert-butyl-[[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane is unique due to its complex structure, which combines multiple functional groups, making it versatile in various chemical reactions and applications. Its ability to act as both a protecting group and a reactive intermediate sets it apart from simpler compounds .
Properties
Molecular Formula |
C25H48OSi |
---|---|
Molecular Weight |
392.7 g/mol |
IUPAC Name |
tert-butyl-[[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane |
InChI |
InChI=1S/C25H48OSi/c1-18(2)19(3)13-14-20(4)21-15-16-22-23(12-11-17-25(21,22)8)26-27(9,10)24(5,6)7/h13-14,18-23H,11-12,15-17H2,1-10H3 |
InChI Key |
YVUHVHDKEXKRJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
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